molecular formula C26H27N3O6 B299433 2-{2-[4-(acetylamino)anilino]-2-oxoethoxy}-N-[2-(4-methoxyphenoxy)ethyl]benzamide

2-{2-[4-(acetylamino)anilino]-2-oxoethoxy}-N-[2-(4-methoxyphenoxy)ethyl]benzamide

カタログ番号 B299433
分子量: 477.5 g/mol
InChIキー: DKQNUYIWYFWONK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{2-[4-(acetylamino)anilino]-2-oxoethoxy}-N-[2-(4-methoxyphenoxy)ethyl]benzamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound is also known as MLN8237 and is a selective inhibitor of Aurora A kinase. Aurora A kinase is a protein that is involved in cell division and is overexpressed in various types of cancer.

作用機序

MLN8237 is a selective inhibitor of Aurora A kinase. Aurora A kinase is a protein that is involved in cell division and is overexpressed in various types of cancer. MLN8237 inhibits the activity of Aurora A kinase, which leads to the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN8237 has been shown to have significant biochemical and physiological effects. It inhibits the activity of Aurora A kinase, which leads to the inhibition of cell division and the induction of apoptosis in cancer cells. MLN8237 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MLN8237 has been studied in the treatment of other diseases such as Alzheimer's disease and multiple myeloma.

実験室実験の利点と制限

The advantages of using MLN8237 in lab experiments are that it is a selective inhibitor of Aurora A kinase and has been extensively studied for its potential use in cancer treatment. The limitations of using MLN8237 in lab experiments are that it is a chemical compound and may have potential toxicity issues.

将来の方向性

There are several future directions for the research of MLN8237. One direction is the development of more potent and selective inhibitors of Aurora A kinase. Another direction is the study of MLN8237 in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, MLN8237 has been studied in the treatment of other diseases such as Alzheimer's disease and multiple myeloma, and further research in these areas is needed.

合成法

The synthesis of MLN8237 involves the reaction of 4-acetylaniline with ethyl 2-bromo-2-oxoacetate to form 2-{2-[4-(acetylamino)anilino]-2-oxoethoxy}acetamide. This compound is then reacted with 4-methoxyphenol and sodium hydride to form 2-{2-[4-(acetylamino)anilino]-2-oxoethoxy}-N-[2-(4-methoxyphenoxy)ethyl]benzamide.

科学的研究の応用

MLN8237 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MLN8237 has also been studied in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, MLN8237 has been studied in the treatment of other diseases such as Alzheimer's disease and multiple myeloma.

特性

分子式

C26H27N3O6

分子量

477.5 g/mol

IUPAC名

2-[2-(4-acetamidoanilino)-2-oxoethoxy]-N-[2-(4-methoxyphenoxy)ethyl]benzamide

InChI

InChI=1S/C26H27N3O6/c1-18(30)28-19-7-9-20(10-8-19)29-25(31)17-35-24-6-4-3-5-23(24)26(32)27-15-16-34-22-13-11-21(33-2)12-14-22/h3-14H,15-17H2,1-2H3,(H,27,32)(H,28,30)(H,29,31)

InChIキー

DKQNUYIWYFWONK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NCCOC3=CC=C(C=C3)OC

正規SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NCCOC3=CC=C(C=C3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。